

VPC01091.4: A Novel Modulator of Inflammatory Pathways

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Compound of Interest		
Compound Name:	VPC01091.4	
Cat. No.:	B12368276	Get Quote

VPC01091.4 is a non-phosphorylatable analog of the immunomodulatory drug FTY720 (fingolimod). As a stereoisomer of VPC01091, it has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound FTY720, **VPC01091.4** does not exert its effects through the Sphingosine-1-Phosphate (S1P) receptors, making it a valuable tool for investigating TRPM7-specific functions and a potential therapeutic agent with a distinct mechanism of action. This guide provides a comprehensive overview of the known biological targets and signaling pathways of **VPC01091.4**, with a focus on its anti-inflammatory properties.

Primary Biological Target: TRPM7 Ion Channel

The principal and most well-characterized biological target of **VPC01091.4** is the TRPM7 ion channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a serine/threonine kinase. It is implicated in a variety of cellular processes, including immune cell activation.

VPC01091.4 has been shown to be a potent inhibitor of TRPM7 channel activity. This inhibitory action is dose-dependent and occurs at low micromolar concentrations.

Quantitative Data on TRPM7 Inhibition



Compound	Target	Assay	IC50	Reference
VPC01091.4	TRPM7	Whole-cell patch clamp electrophysiology	0.665 μΜ	

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The inhibitory effect of **VPC01091.4** on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

- Cell Preparation: HEK 293T cells are cultured and transiently transfected with a vector encoding for mouse TRPM7.
- Electrophysiological Recording: Whole-cell patch clamp recordings are performed on the transfected cells. The typical outwardly rectifying current of TRPM7 (IM7) is isolated. This current is revealed by using a pipette solution containing divalent chelators to deplete intracellular free Mg²⁺, which normally inhibits the channel.
- Compound Application: VPC01091.4 is applied to the cells exhibiting maximal IM7 at varying concentrations.
- Data Analysis: The inhibition of the TRPM7 current is measured at each concentration of VPC01091.4, and the dose-response curve is used to calculate the IC50 value.

Signaling Pathways and Cellular Effects

The inhibition of TRPM7 by **VPC01091.4** leads to significant downstream effects, primarily the modulation of inflammatory responses in immune cells.

Anti-inflammatory Effects in Macrophages and Microglia

VPC01091.4 has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages and microglia. This is a critical finding, as these cells are key mediators of the innate immune response and neuroinflammation.



Specifically, pretreatment with **VPC01091.4** significantly reduces the expression of the proinflammatory cytokine Interleukin- 1β (IL- 1β) in RAW 264.7 macrophages stimulated with LPS.

Quantitative Data on Anti-inflammatory Activity

Cell Line	Treatment	Effect	Concentration	Reference
RAW 264.7 Macrophages	LPS + VPC01091.4	Significant reduction in IL- 1β expression	≥ 5 µM	

Experimental Protocol: qRT-PCR for Cytokine Expression

The effect of **VPC01091.4** on inflammatory gene expression is quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

- Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pretreated with various concentrations of VPC01091.4 for a specified time.
- LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 μ g/ml for 3 hours) to induce an inflammatory response.
- RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize complementary DNA (cDNA).
- qPCR: Quantitative PCR is performed using primers specific for the target gene (e.g., IL-1β) and a reference gene (e.g., GAPDH).
- Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated cells to that in LPS-stimulated control cells.

In Vivo Anti-inflammatory Efficacy

In a mouse model of endotoxemia (LPS-induced systemic inflammation), **VPC01091.4** has been shown to be an effective anti-inflammatory agent. It reduces systemic peripheral inflammation and neuroinflammation without causing lymphopenia, a common side effect



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